molecular formula C20H24N2O3S B2941916 4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034500-28-0

4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2941916
CAS RN: 2034500-28-0
M. Wt: 372.48
InChI Key: IULRBKMBXKMDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule. It has been studied in the context of its interaction with human cellular retinol binding protein 1 . This protein is the primary transporter of all-trans-retinol (atROL) in the eye, and its inhibition has recently been shown to protect mouse retinas from light-induced retinal damage .


Molecular Structure Analysis

The molecular structure of “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is complex, with multiple rings and functional groups. The tetrahydronaphthalen-2-yl group is a key part of the molecule .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds featuring the tetrahydropyridine moiety, similar to the structure , have been investigated for their anticancer properties. One study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines to explore their anticancer activities. These compounds were found to exhibit moderate cytotoxicity against breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Redda & Gangapuram, 2007). Another study focused on aromatic sulfonamides containing condensed piperidine moieties, demonstrating their ability to induce oxidative stress and exert cytotoxic effects in various cancer cell lines, including leukemia and melanoma (Madácsi et al., 2013).

Herbicidal Activity

Compounds structurally related to "4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine" have also been synthesized for their herbicidal activity. Specifically, derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide, including those with tetrahydronaphthalene-2-sulfonamide structures, were synthesized to assess their herbicidal effectiveness. The (S)-isomers of these compounds were identified as the active forms, indicating the importance of stereochemistry in their herbicidal function (Hosokawa et al., 2001).

Antibacterial Applications

Some newly synthesized tetracyclic quinolone antibacterials, structurally similar to the compound , showed potent activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents. These findings suggest that modifications on the piperazinyl nitrogen atom, such as those in the proposed structure, could influence antibacterial activity (Taguchi et al., 1992).

Mechanism of Action

The mechanism of action of “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is related to its interaction with cellular retinol-binding protein 1 (CRBP1). It acts as a nonretinoid inhibitor of CRBP1, which is significant because inhibition of CRBP1 has been shown to protect mouse retinas from light-induced retinal damage .

Future Directions

The future directions for research on “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” could involve further exploration of its interactions with CRBP1 and potential applications in protecting the retina from light-induced damage . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-13-3-6-19(15-22)25-18-9-11-21-12-10-18/h7-12,14,19H,1-6,13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULRBKMBXKMDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.